![molecular formula C18H19BrN2O4 B5845917 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845917.png)
4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDBI belongs to the class of carboximidamides and is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has a low toxicity profile and does not cause significant damage to healthy cells. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its low toxicity profile, making it a safer alternative to other chemical compounds. However, the synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide as a potential cancer therapy. Further studies are needed to fully understand the mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide and its potential as a cancer treatment. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide's potential as an anti-inflammatory and anti-bacterial agent should be further explored. Further research is also needed to optimize the synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide and develop more efficient methods for its production.
Métodos De Síntesis
The synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide involves a series of chemical reactions that include the reaction of 4-bromoaniline with 3,4-diethoxybenzoyl chloride to form 4-bromo-N-(3,4-diethoxybenzoyl)aniline. This intermediate compound is then reacted with cyanogen bromide to produce 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. The overall synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been the focus of scientific research due to its potential as a therapeutic agent. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-3-23-15-10-7-13(11-16(15)24-4-2)18(22)25-21-17(20)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDJXORPCRZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)
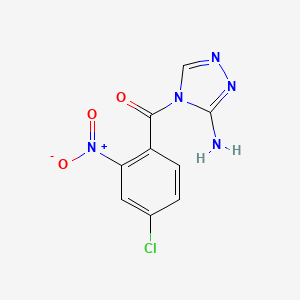
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845863.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845870.png)
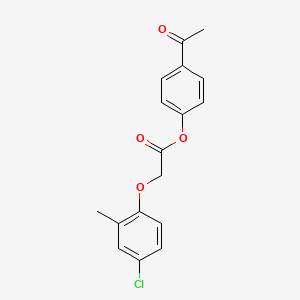
![1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5845892.png)
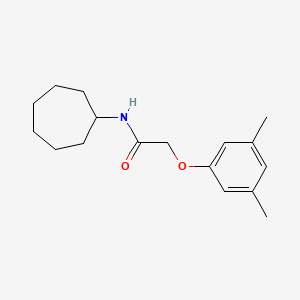
![4-({[3-(2-carboxyvinyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5845907.png)
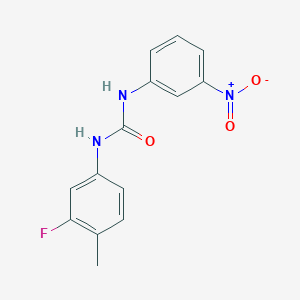
![3-(difluoromethyl)-N-[(3-methyl-2-thienyl)methylene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5845933.png)

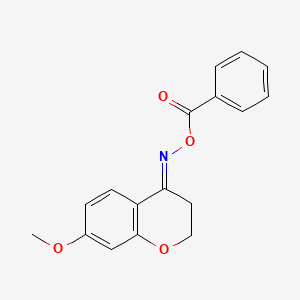
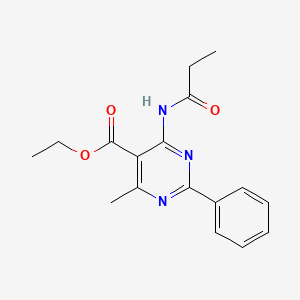
![(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5845943.png)